(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride
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Overview
Description
(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride is a chiral compound with significant importance in organic chemistry. It features a cyclopropane ring substituted with a phenyl group and a carbonyl chloride functional group. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-phenylcyclopropane-1-carbonyl chloride typically involves the cyclopropanation of styrene derivatives followed by chlorination. One common method includes the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then treated with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs high-throughput screening methods and flow microreactor systems to optimize yield and purity. These methods allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent production of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the phenyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), base (e.g., pyridine), solvent (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH₄), solvent (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO₄), solvent (e.g., water).
Major Products Formed
Amides: Formed from substitution with amines.
Esters: Formed from substitution with alcohols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-phenylcyclopropane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing for the formation of covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-phenylcyclopropane-1-carbonyl chloride: The enantiomer of the compound with opposite stereochemistry.
2-phenylcyclopropane-1-carboxylic acid: Lacks the carbonyl chloride group but has a similar cyclopropane ring structure.
2-phenylcyclopropane-1-methanol: Contains a hydroxyl group instead of the carbonyl chloride group.
Uniqueness
(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride is unique due to its specific (1S,2R) configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODZBMGDYKEZJG-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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